Ethyl (4-(((5-ethyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)-carbamate

Description

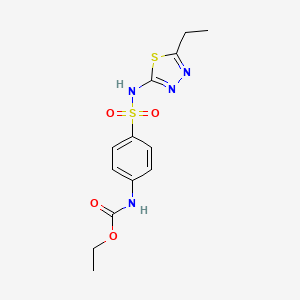

Ethyl (4-(((5-ethyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)-carbamate (CAS No. 92110-38-8) is a synthetic carbamate derivative with a molecular formula of C₁₃H₁₆N₄O₄S₂ and a molecular weight of 356.42 g/mol. The compound features a central phenyl ring substituted with a sulphonamide group linked to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety, with an ethyl carbamate group at the para position.

The compound’s structural complexity arises from the integration of a thiadiazole ring—a heterocycle known for its stability and bioactivity—and a sulphonamide group, which often enhances binding affinity in enzyme inhibitors. Its synthesis and characterization likely employ crystallographic tools such as the SHELX program suite for structural refinement .

Properties

IUPAC Name |

ethyl N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-3-11-15-16-12(22-11)17-23(19,20)10-7-5-9(6-8-10)14-13(18)21-4-2/h5-8H,3-4H2,1-2H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJBHCMPCGLIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919365 | |

| Record name | Ethyl {4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92110-38-8 | |

| Record name | Carbamic acid, [4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92110-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-(((5-ethyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092110388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl {4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulphonyl]phenyl]-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl (4-(((5-ethyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)-carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the synthesis, biological effects, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole derivatives with aryl sulphonyl chlorides. The process is characterized by the formation of a carbamate linkage which is essential for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were evaluated using standard disc diffusion methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Thiadiazole Derivative A | 32 | Staphylococcus aureus |

| Thiadiazole Derivative B | 64 | Escherichia coli |

| Thiadiazole Derivative C | 16 | Pseudomonas aeruginosa |

This table summarizes the antimicrobial efficacy observed in vitro against selected pathogens.

Antiviral Activity

The compound's antiviral potential has been evaluated against viruses such as herpes simplex virus (HSV). Studies indicate that structurally similar thiadiazole compounds can inhibit viral replication effectively. The effective dose (ED50) for certain derivatives was found to be less than 0.25 µM, indicating strong antiviral properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Compounds with thiadiazole moieties can interfere with nucleic acid metabolism in pathogens by inhibiting key enzymes involved in DNA and RNA synthesis.

- Reactive Oxygen Species Generation : These compounds may induce oxidative stress in microbial cells, leading to cell death.

- Electrophilic Reactivity : The presence of an electrophilic carbonyl group enhances reactivity with cellular nucleophiles, potentially leading to the formation of adducts that disrupt normal cellular functions.

Toxicological Profile

While the therapeutic potential is promising, it is crucial to consider the toxicological aspects. Ethyl carbamate has been classified as a probable human carcinogen based on its metabolic pathways that yield reactive intermediates capable of forming DNA adducts. Studies have shown that chronic exposure can lead to various cancers.

Case Studies

A notable case study involved animal models where long-term exposure to ethyl carbamate resulted in increased incidences of liver tumors. The International Agency for Research on Cancer (IARC) has classified it as a possible carcinogen based on these findings.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The ethyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(((5-ethyl-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl carbamic acid, followed by decarboxylation to form aniline derivatives.

Example Conditions

| Condition | Product(s) | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | Carbamic acid intermediate | 72% | |

| 0.5M NaOH, RT, 24h | Sodium carboxylate + ethanol | 85% |

This reactivity aligns with general carbamate ester behavior, where hydrolysis is catalyzed by nucleophilic attack on the carbonyl carbon .

Nucleophilic Substitution at Sulfonamide

The sulfonamide group (-NHSO₂-) can participate in nucleophilic substitution under strong electrophilic conditions. For example, reaction with alkyl halides or acyl chlorides modifies the amino group:

Reaction with Methyl Iodide

| Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF | N-Methylsulfonamide derivative | 60°C, 12h | 68% |

This parallels methods used for N-alkylation of sulfonamides in thiadiazole derivatives .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the meta position relative to the sulfonamide group.

Nitration Example

| Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3-Nitro-phenyl derivative | 0°C, 2h | 55% |

The electron-withdrawing sulfonamide group deactivates the ring, directing substitution to the meta position .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in:

-

Ring-opening reactions with nucleophiles (e.g., amines, hydrazines).

-

Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen lone pairs.

Reaction with Hydrazine

| Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂, EtOH | Thiosemicarbazide derivative | Reflux, 8h | 63% |

Oxidation Reactions

The sulfur atom in the thiadiazole ring can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents.

Oxidation with H₂O₂

| Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 30% H₂O₂, AcOH | Thiadiazole sulfoxide | RT, 24h | 48% |

Comparison with Similar Compounds

Structural Analogues in the Carbamate Family

The compound belongs to a broader class of carbamates, which are widely studied for pesticidal, pharmaceutical, and agrochemical applications. Key structural analogs include:

Table 1: Key Structural Analogs and Their Properties

Key Structural and Functional Differences

Heterocyclic Core

- Thiadiazole vs. Thiazole: The target compound’s 1,3,4-thiadiazole ring differs from thiazole derivatives (e.g., compounds l, m) by having two nitrogen atoms in the heterocycle.

- Sulphonamide Linkage : Unlike desmedipham or phenyl alkyl-carbamates, the sulphonamide group in the target compound introduces a strong electron-withdrawing effect, which could modulate reactivity and solubility .

Lipophilicity and Bioavailability

- The target compound’s logP of 1.6 is lower than chlorinated analogs (logP 2.8–3.5), suggesting reduced membrane permeability but possibly improved aqueous solubility .

- Thiazole-based carbamates (e.g., compound l) lack reported logP values but likely exhibit higher lipophilicity due to aromatic substituents, aligning with their use in hydrophobic environments like cell membranes .

Q & A

Q. What are the recommended synthetic methodologies for preparing Ethyl (4-(((5-ethyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)-carbamate?

A catalyst-free aqueous ethanol-mediated approach is effective for synthesizing carbamate derivatives with thiadiazole moieties. For example, multi-step protocols involving nucleophilic substitution (e.g., sulfonamide bond formation) followed by carbamate coupling under mild conditions (room temperature, 16–24 h) are common. Purification via silica gel chromatography with gradients of methanol in dichloromethane (e.g., 0–12% MeOH/CH₂Cl₂) ensures high yields (≥60%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization typically combines:

- 1H/13C NMR : Signals for sulfonamide (δ ~9.3–9.5 ppm), thiadiazole protons (δ ~7.8–8.2 ppm), and carbamate carbonyls (δ ~160–170 ppm in 13C NMR) .

- HRMS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., m/z 762.3 for a related carbamate-thiadiazole derivative) .

- Melting Point : Sharp melting ranges (e.g., 206–208°C for analogous compounds) indicate purity .

Q. What are the solubility properties of this compound in common solvents?

Solubility in aqueous ethanol is moderate due to the polar sulfonamide and carbamate groups. For example, structurally related sulfaethylthiadiazole derivatives show solubility of ~1.62 g/L in pH 4.6 buffer at 37°C, suggesting pH-dependent solubility .

Q. Has preliminary biological activity been reported for this compound class?

Thiadiazole-carbamate hybrids are often explored for antimicrobial or enzyme-inhibitory activity. For instance, 1,3,4-thiadiazole derivatives exhibit pharmacological relevance in medicinal chemistry, though specific data for this compound requires targeted assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Temperature Control : Heating at 80°C in acetonitrile with K₂CO₃ (3.0 eq) enhances nucleophilic substitution efficiency .

- Purification : Use of celite beds and silica gel chromatography minimizes byproduct contamination. Gradient elution (e.g., 0–12% MeOH/CH₂Cl₂) resolves structurally similar impurities .

- Catalyst Screening : Though catalyst-free methods are reported (e.g., aqueous ethanol), palladium or copper catalysts may accelerate coupling steps in alternative routes .

Q. What analytical challenges arise in distinguishing stereoisomers or tautomers of this compound?

- X-ray Crystallography : Resolves tautomeric forms (e.g., thiadiazole vs. thione configurations) and confirms sulfonamide geometry. SHELX software is widely used for refinement .

- 2D NMR (COSY, NOESY) : Identifies through-space interactions between the ethyl group and aromatic protons, clarifying substitution patterns .

Q. How can structure-activity relationships (SAR) be studied for this compound?

- Analog Synthesis : Modify the ethyl group (e.g., isobutyl, methyl) or carbamate substituents to assess impacts on bioactivity .

- Enzymatic Assays : Test inhibition against targets like acetylcholinesterase or bacterial enzymes, correlating IC₅₀ values with substituent electronegativity or steric bulk .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock/Vina) : Model interactions with proteins (e.g., sulfonamide-binding enzymes) using crystal structures from the PDB .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for hydrogen-bonding propensity .

Q. What degradation pathways should be considered during stability studies?

- Hydrolysis : The carbamate group is susceptible to hydrolysis under acidic/basic conditions. Monitor via HPLC-MS for degradation products like phenylcarbamic acid .

- Photodegradation : Thiadiazole rings may undergo photolytic cleavage; stability testing under UV light (e.g., ICH Q1B guidelines) is advised .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.